molecular formula C21H16O7 B560625 Coumetarol CAS No. 4366-18-1

Coumetarol

货号: B560625
CAS 编号: 4366-18-1
分子量: 380.3 g/mol
InChI 键: BUCJFFQZPGTGPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

香豆素类抗凝剂是一种合成的有机化合物,以其抗凝血特性而闻名。它是一种维生素K拮抗剂,使其在预防血凝块形成方面有效。

准备方法

合成路线和反应条件

香豆素类抗凝剂可以通过多种化学路线合成。一种常见的方法是在酸性条件下,使4-羟基香豆素与2-甲氧基苯乙酮缩合。该反应通常需要催化剂,如对甲苯磺酸,并在乙醇等溶剂中进行。 然后通过重结晶纯化产物 .

工业生产方法

在工业环境中,香豆素类抗凝剂的生产涉及使用类似的化学路线进行大规模合成,但针对更高的产量和纯度进行了优化。 该工艺包括严格的质量控制措施,以确保最终产品的稠度和安全性 .

化学反应分析

反应类型

香豆素类抗凝剂会经历多种类型的化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物取决于所用试剂和具体条件。 例如,香豆素类抗凝剂的氧化可以产生羟基香豆素衍生物,而还原可以产生二羟基香豆素化合物 .

科学研究应用

香豆素类抗凝剂具有广泛的科学研究应用:

    化学: 它被用作抗凝血机制和相关化合物合成的研究中的模型化合物。

    生物学: 香豆素类抗凝剂用于血液凝固途径和新型抗凝血药物的研发研究。

    医学: 其主要应用是治疗和预防血栓栓塞性疾病,如深静脉血栓形成和肺栓塞。

    工业: 香豆素类抗凝剂用于生产抗凝血灭鼠剂和其他相关产品 .

作用机制

香豆素类抗凝剂通过抑制维生素K环氧化还原酶发挥作用。这种抑制阻止了维生素K环氧化合物转化为其活性形式,而这对于凝血因子II、VII、IX和X的合成至关重要。 因此,血液的凝血能力显著降低,使香豆素类抗凝剂成为有效的抗凝血剂 .

相似化合物的比较

类似化合物

独特性

香豆素类抗凝剂在其特定的化学结构上是独特的,这使其能够充当有效的维生素K拮抗剂。 其合成的起源也为结构修饰提供了机会,以增强其功效并减少与天然抗凝血剂相比的副作用 .

属性

IUPAC Name

4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)-2-methoxyethyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O7/c1-26-10-13(16-18(22)11-6-2-4-8-14(11)27-20(16)24)17-19(23)12-7-3-5-9-15(12)28-21(17)25/h2-9,13,22-23H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCJFFQZPGTGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195902
Record name Coumetarol [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4366-18-1
Record name Coumetarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4366-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumetarol [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004366181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumetarol [INN:BAN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumetarol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COUMETAROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO1VQB3SPZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of developing new synthesis methods for compounds like Coumetarol?

A1: this compound belongs to a class of compounds called methylene bridged biscoumarins, which have known applications as oral anticoagulants for treating thromboembolic disorders [, ]. Developing new synthesis methods is crucial for several reasons:

    Q2: What are the limitations of existing synthesis methods for this compound as highlighted in the research?

    A2: The research points out specific drawbacks of previous methods:

    • Limited Generality: One method, involving the condensation of 4-hydroxycoumarin with formaldehyde in a basic aqueous solution, lacks general applicability [, ]. This suggests it might not be suitable for synthesizing a wide range of structurally diverse biscoumarins.
    • Restricted Product Scope: Another approach, employing electrochemical oxidation followed by the Knoevenagel reaction, is primarily effective in producing methylene bridged bispyrone derivatives [, ]. This limits its use in creating the desired range of biscoumarin structures.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。